8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one
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Overview
Description
8-(Cyclopropylmethyl)-1,8,11-triazaspiro[56]dodecan-2-one is a spirocyclic compound characterized by a unique structural motif that includes a cyclopropylmethyl group and a triazaspiro backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable diketone or ketoester in the presence of a base to form the spirocyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-150°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile
Catalysts: Bases like sodium hydride or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the nitrogen atoms in the triazaspiro ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the triazaspiro backbone play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro[5.6]dodecan-7-one
- 3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride
- 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
Uniqueness
8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-12-2-1-5-13(15-12)9-14-6-7-16(10-13)8-11-3-4-11/h11,14H,1-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDRWUBZGWCTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CNCCN(C2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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